
5-Chloro-6-fluoro-1H-indole-2-carboxylic acid
Overview
Description
5-Chloro-6-fluoro-1H-indole-2-carboxylic acid is a halogenated indole derivative characterized by a carboxylic acid group at position 2, a chlorine atom at position 5, and a fluorine atom at position 6. Indole derivatives often exhibit biological activity, with halogenation enhancing metabolic stability and binding affinity in drug design . The molecular formula is C₉H₅ClFNO₂, and its unique substitution pattern distinguishes it from positional isomers and related analogs, as discussed below.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Leimgruber–Batcho indole synthesis, which is a well-established route for constructing indole rings . The process often starts with the formation of an intermediate, such as a 5,6,7-indole aryne precursor, followed by various substitution reactions to introduce the chloro and fluoro groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoro-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like manganese dioxide in carbon tetrachloride.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, carbon tetrachloride.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogenating agents like N-chlorosuccinimide for chlorination, and Selectfluor for fluorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5-Chloro-6-fluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals targeting specific pathways.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 5-Chloro-6-fluoro-1H-indole-2-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, thereby affecting cellular pathways. The indole ring’s ability to delocalize electrons makes it a versatile pharmacophore in drug design .
Comparison with Similar Compounds
Positional Isomers
Positional isomerism significantly impacts physicochemical properties and reactivity. Key comparisons include:
Key Findings :
- Reactivity : The C2-carboxylic acid group in the target compound facilitates derivatization (e.g., amide formation), as seen in , where ethyl-5-fluoroindole-2-carboxylate was used to synthesize carboxamides .
- Melting Points: Non-halogenated indolecarboxylic acids (e.g., indole-5-carboxylic acid, mp 208–210°C; indole-6-carboxylic acid, mp 256–259°C ) suggest halogenation may lower melting points due to disrupted crystal packing, though direct data for the target compound is lacking.
Halogenated Indolecarboxylic Acids
Halogen placement influences electronic effects and bioactivity:
Key Findings :
- Electron-Withdrawing Effects: The Cl/F combination in the target compound likely enhances acidity of the carboxylic acid (pKa ~2–3) compared to non-halogenated analogs.
- Synthetic Yields : Carboxamide derivatives of 5-fluoroindole-2-carboxylate (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) achieved 37.5% yield , suggesting halogenation at C5/C6 may require optimized conditions for higher efficiency.
Non-Halogenated Indolecarboxylic Acids
Key Findings :
- The target compound’s Cl/F substituents may reduce aqueous solubility compared to non-halogenated analogs but improve membrane permeability in drug delivery.
Biological Activity
5-Chloro-6-fluoro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant studies and data.
Target Interactions
The compound primarily interacts with various enzymes and receptors, notably serotonin receptors, which are crucial for neurotransmission and mood regulation. Its binding can inhibit or modulate the activity of these targets, leading to alterations in cellular signaling pathways. For instance, it can influence neurotransmitter release and uptake, impacting conditions such as depression and anxiety.
Biochemical Pathways
this compound affects several biochemical pathways, including those involved in inflammation and cell proliferation. By modulating receptor activity, it can influence downstream signaling cascades like the cyclic AMP (cAMP) pathway.
Pharmacokinetics
The pharmacokinetic profile of this compound involves its absorption through the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion via the kidneys. Understanding these parameters is crucial for evaluating its therapeutic potential.
Biological Activity
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer properties. It has been shown to inhibit certain enzymes involved in viral replication, demonstrating potential antiviral activity.
Case Studies
- Antiviral Activity : A study evaluated derivatives of indole-2-carboxylic acids as HIV-1 integrase inhibitors. The compound exhibited significant inhibitory effects against integrase with an IC50 value as low as 0.13 μM when structurally optimized .
- In Vivo Testing : In a db/db mouse model of type 2 diabetes, related compounds demonstrated a reduction in hyperglycemia comparable to existing treatments like rosiglitazone .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse substitutions that enhance its biological activity. For example, modifications at the C3 position significantly improved integrase inhibition activity due to better interaction with viral DNA .
Data Tables
Compound | IC50 (μM) | Activity |
---|---|---|
This compound | 0.13 | HIV-1 Integrase Inhibitor |
Indole derivative | 12.41 | HIV-1 Integrase Inhibitor |
Related compound | Comparable | Type 2 Diabetes Treatment |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-6-fluoro-1H-indole-2-carboxylic acid, and how can researchers optimize yields?
The synthesis typically involves phenylhydrazine derivatives as precursors. For example, reacting 3-chloro-4-fluorophenylhydrazine with appropriate carbonyl compounds (e.g., via the Fischer indole synthesis) can yield the indole core, followed by carboxylation at the 2-position . A general protocol involves refluxing intermediates in acetic acid with sodium acetate as a catalyst, as seen in analogous indole-carboxylic acid syntheses . Optimization strategies:
- Temperature control : Maintain reflux conditions (100–110°C) to prevent side reactions.
- Purification : Use recrystallization (e.g., from acetic acid) to isolate the product .
- Catalyst screening : Test alternatives to sodium acetate (e.g., Lewis acids) to improve regioselectivity.
Q. How can researchers characterize the physical and chemical properties of this compound when data are limited?
Key properties (e.g., melting point, solubility) are often absent in literature. A methodological approach includes:
- Melting point determination : Use differential scanning calorimetry (DSC) with a slow heating rate (1–2°C/min) to avoid decomposition.
- Solubility profiling : Test polar (water, DMSO) and nonpolar solvents (ethyl acetate, hexane) via gravimetric analysis .
- Spectroscopic analysis : Employ H/C NMR (in DMSO-d6) and FT-IR to confirm the carboxylic acid moiety (C=O stretch at ~1700 cm) and halogen substituents .
Q. What precautions are necessary for handling halogenated indole derivatives in laboratory settings?
- Personal protective equipment (PPE) : Use P95 respirators for particulate filtration and nitrile gloves to prevent dermal exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl/HF gases during dehalogenation).
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for halogenated indole-carboxylic acids?
Discrepancies in yields may arise from:
- Regioselectivity issues : Competing pathways during cyclization (e.g., 5- vs. 6-substitution). Use computational tools (DFT calculations) to predict favorable reaction pathways .
- Impurity interference : Byproducts from incomplete carboxylation or halogen retention. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?
- Functional group modification : Synthesize analogs (e.g., methyl ester, amide derivatives) to assess carboxylate group necessity .
- Targeted assays : Screen against enzymes (e.g., cyclooxygenase-2) using fluorescence polarization or SPR to quantify binding affinity .
- Computational docking : Map electrostatic potentials to identify binding pockets (e.g., using AutoDock Vina) .
Q. How can researchers address stability challenges during long-term storage of halogenated indole-carboxylic acids?
- Degradation pathways : Hydrolysis of the carboxylic acid group or dehalogenation under humid conditions.
- Mitigation strategies :
Properties
IUPAC Name |
5-chloro-6-fluoro-1H-indole-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENHWJXKKPCHHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1Cl)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597135 | |
Record name | 5-Chloro-6-fluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-55-9 | |
Record name | 5-Chloro-6-fluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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